Remdesivir-D5

Bioanalysis LC-MS/MS method validation Antiviral pharmacokinetics

Researchers quantifying Remdesivir in complex biological matrices face matrix effects and ion suppression that compromise assay accuracy when using unlabeled or structurally dissimilar internal standards. Remdesivir-D5 (GS-5734-D5) is a stable isotope-labeled analog (C27H30D5N6O8P, MW 607.61, ≥98% purity) engineered specifically as a co-eluting internal standard for LC-MS/MS bioanalysis. - Validated in human plasma with LLOQ of 0.5 ng/mL, within-run precision <5.2%, and between-run precision <9.8%, compliant with FDA Bioanalytical Method Validation Guidelines. - Enables simultaneous determination of Remdesivir and its active metabolite GS-441524 in a single run under 5 minutes, with precision <2.7% and accuracy 90.0-106.7%. - Cross-validated in both beagle dog and human plasma with consistent recovery exceeding 90%, enabling direct cross-species pharmacokinetic comparisons.

Molecular Formula C27H35N6O8P
Molecular Weight 607.6 g/mol
Cat. No. B8117595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemdesivir-D5
Molecular FormulaC27H35N6O8P
Molecular Weight607.6 g/mol
Structural Identifiers
SMILESCCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
InChIInChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1/i6D,7D,8D,9D,10D
InChIKeyRWWYLEGWBNMMLJ-ZOXPTPMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Remdesivir-D5: Chemical Identity and Core Properties for Analytical Procurement


Remdesivir-D5 (GS-5734-D5) is a stable isotope-labeled analog of the antiviral prodrug Remdesivir, featuring the substitution of five hydrogen atoms with deuterium, yielding a molecular formula of C27H30D5N6O8P and a monoisotopic mass shift of +5 Da relative to the unlabeled parent compound . Remdesivir itself is a monophosphoramidate prodrug of the adenosine nucleoside analog GS-441524, which undergoes intracellular metabolic activation to the triphosphate metabolite GS-443902 that inhibits viral RNA-dependent RNA polymerase [1]. Remdesivir-D5 is synthesized and supplied as a high-purity reference standard (typically ≥98% by HPLC) intended exclusively for use as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical workflows, not as a therapeutic candidate .

Why Remdesivir-D5 Cannot Be Substituted with Other Isotopologues or Unlabeled Remdesivir in Quantitative Bioanalysis


In regulated LC-MS/MS bioanalysis, unlabeled Remdesivir or structurally distinct chemical analogs cannot serve as adequate internal standards because they fail to co-elute identically with the target analyte, thereby failing to compensate for variable matrix effects and ionization suppression that compromise assay accuracy and precision [1]. While other Remdesivir isotopologues such as Remdesivir-d4 and Remdesivir-13C6 are commercially available, deuterium-labeled standards (including D5) may exhibit subtle chromatographic retention time shifts relative to the unlabeled analyte due to the deuterium isotope effect—a phenomenon documented in the literature wherein increased deuterium incorporation can alter reversed-phase retention behavior and reduce the capacity to fully correct for matrix effects [2]. However, 13C and 15N labeling, while chromatographically superior in terms of co-elution fidelity, presents substantially higher synthesis complexity and cost compared to deuterium labeling, creating a trade-off that researchers must evaluate based on assay performance requirements and budget constraints [2]. Procurement selection among Remdesivir-D5, -D4, and -13C6 therefore depends on the specific analytical context: the required lower limit of quantitation (LLOQ), the biological matrix complexity, and the regulatory rigor governing the study.

Remdesivir-D5 Quantitative Differentiation Evidence: Validated Analytical Performance and Isotopologue Trade-Offs


Remdesivir-D5 as Validated Internal Standard in Simultaneous Quantification of Prodrug and Metabolite via HPLC-MS/MS

A validated HPLC-MS/MS method employing Remdesivir-D5 as the internal standard achieved simultaneous quantification of Remdesivir and its active nucleoside metabolite GS-441524. The MRM transition for Remdesivir-D5 was m/z 608.6→407.2, enabling distinct detection from the unlabeled analytes (Remdesivir m/z 603.4→402.3; GS-441524 m/z 292.3→202.1) with a total run time under 5 minutes and baseline chromatographic separation of the prodrug and metabolite [1]. This method achieved precision lower than 2.7% and accuracy within 90.0–106.7% across the calibration range [1].

Bioanalysis LC-MS/MS method validation Antiviral pharmacokinetics

Remdesivir-D5-Based LC-MS/MS Method Validation for Pharmacokinetic Studies in Beagle Dogs and Humans

A separate validated LC-MS/MS method employing Remdesivir-D5 as the internal standard was developed for assessing the pharmacokinetics of intravenous and oral Remdesivir formulations. The ion transition for Remdesivir-D5 was m/z 608.2→205.1, with the unlabeled analytes at m/z 603.1→200.0 (Remdesivir) and m/z 292.0→202.2 (GS-441524) [1]. Recovery exceeded 90% in both beagle dog and human plasma matrices [1].

Pharmacokinetics Preclinical bioanalysis Clinical pharmacology

Remdesivir-D5-Enabled LC-MS/MS Assay with 0.5 ng/mL LLOQ for Human Plasma Pharmacokinetic Studies

An LC-MS/MS assay using Remdesivir-2H5 (Remdesivir-D5) as the internal standard achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL for Remdesivir in human plasma, with a linear calibration range extending to 5000 ng/mL [1]. Within-run precision was <5.2% and between-run precision <9.8% across this range, with extraction efficiency of 77% and a matrix effect factor of 123% [1]. The assay met FDA Bioanalytical Method Validation Guidelines for selectivity, specificity, and stability [1].

Sensitive bioanalysis Clinical pharmacokinetics LLOQ optimization

Deuterium Isotope Effect Considerations: Remdesivir-D5 Retention Behavior Relative to Unlabeled Remdesivir

Deuterium-labeled internal standards, including those with 5 deuterium atoms such as Remdesivir-D5, may exhibit a slight chromatographic retention time shift relative to the unlabeled analyte due to the deuterium isotope effect—a phenomenon wherein increased deuterium incorporation alters hydrophobic interactions with the reversed-phase stationary phase [1]. This effect can reduce the internal standard's capacity to fully correct for matrix effects compared to 13C-labeled isotopologues, which demonstrate superior co-elution fidelity [1]. However, deuterium labeling remains more cost-effective and synthetically accessible than 13C or 15N labeling, representing a practical trade-off for many bioanalytical laboratories .

Isotope effect Chromatographic resolution Matrix effect compensation

Deuterium Substitution Does Not Alter Antiviral Activity Relative to Parent GS-441524 in Vitro

A series of deuterated GS-441524 analogs containing up to five deuterium atoms at the ribose and nucleobase moieties were synthesized and evaluated for anti-SARS-CoV-2 activity in vitro [1]. Compared to the unlabeled parent compound GS-441524 (the active nucleoside metabolite of Remdesivir), all deuterated analogs, including those with five deuterium substitutions, exhibited similar inhibitory activities against SARS-CoV-2 [1].

Structure-activity relationship Isotope effect on bioactivity Internal standard suitability

Remdesivir-D5: Validated Application Scenarios for Bioanalytical and Pharmacokinetic Research


Regulated Clinical Pharmacokinetic Studies of Remdesivir and Its Metabolites in Human Plasma

Remdesivir-D5 is validated as an internal standard for LC-MS/MS assays achieving LLOQ of 0.5 ng/mL in human plasma with within-run precision <5.2% and between-run precision <9.8%, meeting FDA Bioanalytical Method Validation Guidelines [1]. This sensitivity enables accurate quantification throughout the full pharmacokinetic profile, including terminal elimination phases where Remdesivir concentrations fall below 1 ng/mL—a capability unattainable with unlabeled or structurally dissimilar internal standards [1]. The assay's wide calibration range (0.5–5000 ng/mL) supports both single-dose and multiple-dose pharmacokinetic assessments required for regulatory submissions [1].

Simultaneous Quantification of Remdesivir Prodrug and GS-441524 Active Metabolite for Formulation Bridging Studies

Remdesivir-D5 enables simultaneous determination of both Remdesivir and its active nucleoside metabolite GS-441524 in a single analytical run with baseline chromatographic separation and a total run time under 5 minutes [1]. This capability is essential for studies comparing intravenous and oral formulations, where distinct prodrug-to-metabolite conversion kinetics must be characterized [1][2]. The method's precision (<2.7%) and accuracy (90.0–106.7%) across both analytes support formulation bridging and bioequivalence assessments [1].

Translational Pharmacokinetic Assessments Across Preclinical and Clinical Species

Remdesivir-D5-based LC-MS/MS methods have been cross-validated in both beagle dog and human plasma, with consistent recovery exceeding 90% in both matrices and linear calibration ranges tailored to species-specific exposure levels [1]. This cross-species validation reduces method redevelopment burden and enables direct comparison of pharmacokinetic parameters between preclinical toxicology studies and human clinical trials, facilitating allometric scaling and first-in-human dose predictions [1].

Quality Control and Content Uniformity Testing of Remdesivir Pharmaceutical Formulations

The validated HPLC-MS/MS method employing Remdesivir-D5 has been successfully applied to examine the contents of GS-441524 and Remdesivir among commercially available injectable products, confirming its utility for pharmaceutical quality control applications [1]. This includes detection and quantification of any unintended prodrug-to-metabolite conversion during storage or formulation stability studies [1].

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